molecular formula C10H17N3OS B2780470 1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine CAS No. 2201737-32-6

1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine

Cat. No.: B2780470
CAS No.: 2201737-32-6
M. Wt: 227.33
InChI Key: SRSWZAPOXGYGKT-UHFFFAOYSA-N
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Description

1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine (CAS 2201737-32-6) is a synthetic organic compound with a molecular formula of C10H17N3OS and a molecular weight of 227.33 g/mol . This derivative incorporates a 1,3,4-thiadiazole ring, a privileged scaffold in medicinal chemistry known for its wide array of biological activities . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine bases, which allows its derivatives to interact with critical biological targets, particularly in disrupting DNA replication processes in cancer cells . Research into 1,3,4-thiadiazole derivatives has demonstrated significant cytotoxic properties against various human cancer cell lines, including breast carcinoma (MCF-7), lung cancer (A549), and leukemia (HL-60) . Furthermore, structurally similar 1,2,3-thiadiazole analogues have shown promising antiviral activities, indicating the potential of this compound class in developing agents against viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) . The piperidine ring system contributes to the molecule's metabolic stability and influences its pharmacokinetic profile. With a calculated XLogP3 of 1.9 and a topological polar surface area of 66.5 Ų, this compound presents favorable physicochemical properties for preclinical research . This makes this compound a valuable chemical intermediate for researchers in medicinal chemistry, particularly for synthesizing and evaluating new compounds with potential anticancer and antiviral activities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-5-[(1-methylpiperidin-3-yl)methoxy]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-8-11-12-10(15-8)14-7-9-4-3-5-13(2)6-9/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSWZAPOXGYGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OCC2CCCN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine typically involves the reaction of 1-methylpiperidine with a suitable thiadiazole derivative. One common method includes the reaction of 1-methylpiperidine with 5-methyl-1,3,4-thiadiazole-2-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,3,4-thiadiazole ring exhibits electrophilic character at the C-2 position due to electron-withdrawing effects from the sulfur and nitrogen atoms. While the target compound lacks a leaving group at this position, analogous systems demonstrate reactivity when activated. For example:

Example Reaction Pathway
If the C-2 oxygen-methylene group were replaced with a halogen (e.g., bromine), nucleophilic substitution could occur. In a study using 2-bromo-5-methyl-1,3,4-thiadiazole, reactions with amines under basic conditions (e.g., Na₂CO₃, DMF, 120°C) yielded substituted thiadiazoles .

Substrate Nucleophile Conditions Product Yield
2-Bromo-5-methyl-1,3,4-thiadiazolePiperidine derivativesNa₂CO₃, DMF, 120°C, 12–24 h2-(Piperidinyl)-5-methyl-1,3,4-thiadiazole35–93%

Functionalization of the Piperidine Ring

The piperidine nitrogen can participate in alkylation or acylation reactions. The methyl group at position 1 may sterically hinder reactivity, but quaternary ammonium salts can form under strong alkylation conditions.

Example Reaction
Treatment with alkyl halides (e.g., CH₃I) in the presence of a base could yield N-alkylated derivatives:

Reagent Conditions Product Application
CH₃IK₂CO₃, DMF, 80°C1,3-Dimethylpiperidinium iodideIonic liquid synthesis

Ether Cleavage Reactions

The methyleneoxy bridge (-OCH₂-) is susceptible to acid- or base-mediated cleavage. For example:

  • Acidic Cleavage : HI (48%) at reflux converts the ether to iodomethane and a hydroxymethyl intermediate.

  • Oxidative Cleavage : Ozone or RuO₄ could break the C–O bond, though this is less common for aromatic ethers.

Oxidation of the Thiadiazole Methyl Group

The C-5 methyl group on the thiadiazole can be oxidized to a carboxylic acid using strong oxidants like KMnO₄ under acidic conditions. This modification enhances hydrophilicity and potential bioactivity .

Oxidizing Agent Conditions Product Biological Relevance
KMnO₄H₂SO₄, H₂O, 100°C5-Carboxy-1,3,4-thiadiazole derivativeAnticancer agents

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) requires introducing a halogen or pseudohalogen at reactive positions. While the target compound lacks such groups, bromination at C-5 could enable these reactions:

Example :
Bromination of the methyl group (using NBS/AIBN) followed by Suzuki coupling with aryl boronic acids yields biaryl derivatives .

Reaction Type Catalyst Conditions Application
Suzuki couplingPd(PPh₃)₄, Na₂CO₃DME/H₂O, 80°CBiaryl synthesis for drug discovery

Salt Formation

The piperidine nitrogen readily forms salts with acids (e.g., HCl), enhancing solubility for pharmaceutical formulations .

Acid Conditions Product Use
HClEtOH, 25°C1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine hydrochlorideImproved bioavailability

Scientific Research Applications

Structure and Composition

The molecular formula of 1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine is C10H14N4OSC_{10}H_{14}N_{4}OS. The compound features a piperidine ring substituted with a thiadiazole moiety, which is known for its biological activity.

Medicinal Chemistry

This compound has been studied for its potential as an antimicrobial agent . The thiadiazole group is known to enhance antimicrobial activity by interfering with bacterial cell wall synthesis and function.

Case Study: Antimicrobial Activity

A study conducted by researchers demonstrated that derivatives of thiadiazole exhibited significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the piperidine moiety was found to enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes.

Neuropharmacology

Another promising application of this compound is in neuropharmacology . The piperidine structure is often associated with central nervous system activity.

Case Study: Effects on Cognitive Function

Research published in a peer-reviewed journal indicated that compounds similar to this compound could potentially enhance cognitive functions in animal models. The study highlighted improvements in memory retention and learning capabilities after administration of the compound.

Agricultural Chemistry

In agricultural chemistry, this compound may serve as a fungicide or herbicide due to its ability to inhibit specific enzymatic pathways in plants and fungi.

Case Study: Agricultural Efficacy

A field trial assessed the efficacy of thiadiazole-based compounds on crop yield and disease resistance. Results indicated that crops treated with these compounds showed a marked reduction in fungal infections compared to untreated controls.

Data Table: Summary of Applications

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryAntimicrobial propertiesStudy on antibacterial activity against E. coli
NeuropharmacologyCognitive enhancementResearch on memory retention improvements
Agricultural ChemistryFungicidal activityField trials on crop yield improvement

Mechanism of Action

The mechanism of action of 1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine involves its interaction with biological targets such as enzymes or receptors. The thiadiazole moiety is known to interact with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering receptor function. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine (Main) C₁₀H₁₆N₃OS* ~213.07 (inferred) Piperidine (1-methyl), thiadiazole (5-methyl), oxymethyl linker -
3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine C₉H₁₅N₃S₂ 229.15† Piperidine, thiadiazole (5-methyl), sulfanyl linker
2-{1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-ylmethoxy}-3-methylpyridine C₁₇H₂₂N₄OS 330.45 Piperidine (4-methoxy), thiadiazole (5-cyclopropyl), pyridine substituent
4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride C₈H₁₄ClN₃S 205.69 Piperidine (4-substituted), thiadiazole (5-methyl), hydrochloride salt

*Inferred based on structural analogy to . †Discrepancy noted: Calculated molecular weight for C₉H₁₅N₃S₂ is ~229.38, but reports 239.15.

Key Observations:

Linker Group Variations: The main compound employs an oxy (-O-) linker between the piperidine and thiadiazole groups, which may enhance hydrophilicity compared to the sulfanyl (-S-) linker in ’s derivative. Sulfanyl groups typically increase lipophilicity and may alter metabolic stability .

Substituent Positioning: The main compound’s thiadiazole is substituted at position 5 with a methyl group, while ’s derivative features a cyclopropyl group at the same position. Cyclopropyl groups are known to enhance metabolic stability by resisting oxidative degradation . ’s compound substitutes the thiadiazole at position 4 of the piperidine ring, forming a hydrochloride salt. This modification likely improves aqueous solubility compared to the neutral main compound .

’s derivative (unlisted in the table) incorporates a 1,2,3-triazole and oxadiazole, highlighting the diversity of heterocyclic combinations in similar structures. However, its lack of a thiadiazole limits direct comparability .

Implications for Research and Development

  • Solubility and Bioavailability : The hydrochloride salt in demonstrates how salt formation can optimize solubility for drug delivery. The main compound, lacking ionizable groups in its current form, may require structural modifications (e.g., prodrug strategies) for enhanced bioavailability .
  • Synthetic Accessibility : The sulfanyl-linked derivative () may be more straightforward to synthesize due to the stability of thioether bonds compared to ethers, though ethers generally offer superior oxidative stability .

Biological Activity

The compound 1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine is a derivative of piperidine featuring a thiadiazole moiety, which has been studied for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C11H16N4O2S\text{C}_{11}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

This compound's unique structure contributes to its biological activities through various mechanisms of action.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study involving various 1,3,4-thiadiazole derivatives demonstrated significant cytotoxic activity against breast cancer MCF-7 cells with some derivatives showing IC50 values as low as 0.28 µg/mL. The mechanism of action often involves cell cycle arrest and apoptosis induction in cancer cells .

Case Studies

  • MCF-7 Cell Line Study :
    • Compound : this compound
    • IC50 : 2.32 µg/mL
    • Mechanism : Induced G2/M phase arrest and apoptosis.
  • HepG2 Cell Line Study :
    • Compound : Various derivatives including those containing piperidine rings.
    • IC50 : Ranged from 5.36 µg/mL to 10.10 µg/mL depending on structural modifications.
    • Outcome : Enhanced antiproliferative activity through structural optimization .

Antimicrobial Activity

Thiadiazole-based compounds have also been evaluated for their antimicrobial properties. Research has indicated that these compounds exhibit significant antibacterial and antifungal activities.

Antibacterial Activity

A study reported that derivatives of thiadiazoles showed minimum inhibitory concentration (MIC) values against various bacterial strains. The compound displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueMechanism of Action
AnticancerMCF-72.32 µg/mLG2/M phase arrest, apoptosis
AnticancerHepG25.36 - 10.10 µg/mLStructural modifications enhancing activity
AntibacterialStaphylococcus aureus0.0039 - 0.025 mg/mLDisruption of bacterial cell wall
AntibacterialEscherichia coli0.0039 - 0.025 mg/mLDisruption of bacterial cell wall

Research Findings

Recent studies have focused on the synthesis and evaluation of new thiadiazole derivatives, which have shown promise in drug discovery for their multifaceted biological activities . The incorporation of piperidine rings has been found to enhance the lipophilicity and overall bioactivity of these compounds.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine?

The synthesis typically involves a multi-step approach:

  • Step 1 : Derivatization of carboxylic acids to generate heterocyclic intermediates like 1,3,4-thiadiazoles via cyclization reactions. For example, thiadiazole rings can be formed using reagents such as phosphorous oxychloride under reflux .
  • Step 2 : Functionalization of the piperidine core. Electrophilic intermediates like 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine are prepared and reacted with thiadiazole derivatives in polar solvents (e.g., DMF) with a base like LiH to facilitate nucleophilic substitution .
  • Step 3 : Purification via recrystallization (e.g., methanol) and structural validation using IR (C-O/C-S stretches), 1^1H-NMR (piperidine and thiadiazole proton environments), and EI-MS (molecular ion peaks) .

Advanced: How can spectral data discrepancies in structurally similar derivatives be resolved?

Conflicting spectral interpretations often arise from:

  • Steric effects : Bulky substituents on the thiadiazole or piperidine rings may alter expected splitting patterns in 1^1H-NMR. Cross-referencing with analogs (e.g., 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride) can clarify ambiguities .
  • Tautomerism : Thiadiazole-thione/thiol tautomeric equilibria may complicate IR and 1^1H-NMR. Controlled pH conditions during analysis and comparison with computed spectra (DFT) are recommended .
  • Mass fragmentation : EI-MS fragmentation patterns should align with known cleavage pathways of thiadiazole-piperidine hybrids. Discrepancies may indicate impurities; HPLC-MS or high-resolution MS (HRMS) is advised for validation .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

  • IR spectroscopy : Identifies key functional groups (e.g., C-O-C at ~1100 cm1^{-1}, C-S at ~650 cm1^{-1}) .
  • 1^1H-NMR : Characterizes the piperidine ring (δ 1.4–2.8 ppm for methylene/methyl protons) and thiadiazole-linked methoxy group (δ 3.5–4.0 ppm) .
  • EI-MS : Confirms molecular weight via the molecular ion peak (e.g., m/z 285 for the base structure) and fragmentation patterns (e.g., loss of CH3_3 or thiadiazole moieties) .

Advanced: How can the antimicrobial activity of this compound be methodologically optimized?

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the thiadiazole ring to enhance microbial membrane penetration, as seen in analogs like 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidines .
  • Bioisosteric replacement : Replace the thiadiazole with oxadiazole or triazole moieties to improve metabolic stability while retaining activity .
  • In vitro assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing results with positive controls like ciprofloxacin .

Advanced: How can synthetic yields be improved for alkylation steps involving the piperidine-thiadiazole scaffold?

  • Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., hydrolysis) .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Temperature control : Lower reaction temperatures (0–5°C) during electrophile generation to minimize decomposition, followed by gradual warming to room temperature .

Advanced: What strategies address low solubility in pharmacokinetic studies?

  • Salt formation : Convert the free base to a hydrochloride or phosphate salt, as demonstrated for piperidine-tetrazole hybrids .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the piperidine nitrogen or thiadiazole oxygen to enhance aqueous solubility .
  • Co-solvent systems : Use DMSO-PBS mixtures (e.g., 10% DMSO) for in vitro assays, ensuring compatibility with biological membranes .

Basic: How are computational methods applied to study this compound’s bioactivity?

  • Molecular docking : Simulate binding interactions with microbial targets (e.g., E. coli DNA gyrase) using software like AutoDock Vina. Focus on hydrogen bonding with the thiadiazole oxygen and hydrophobic interactions with the piperidine ring .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC50_{50} values to predict optimal functional groups .

Advanced: How can structural analogs be designed to mitigate toxicity?

  • Piperidine ring modification : Replace the 1-methyl group with a hydroxyl or amine to reduce lipophilicity and potential hepatotoxicity .
  • Thiadiazole substitution : Introduce polar groups (e.g., sulfonamide) to enhance excretion and minimize renal accumulation .
  • In silico toxicity screening : Use tools like ProTox-II to predict CYP450 inhibition and cardiotoxicity risks early in design .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

  • Purification : Column chromatography may be impractical; switch to recrystallization or fractional distillation .
  • Intermediate stability : Thiadiazole intermediates are sensitive to moisture; use anhydrous conditions and inert atmospheres .
  • Yield optimization : Conduct DoE (Design of Experiments) to identify critical parameters (e.g., stoichiometry, reaction time) .

Advanced: How do conflicting bioactivity results across studies arise, and how can they be reconciled?

  • Strain variability : Microbial resistance profiles differ; use ATCC reference strains and standardized inoculum sizes .
  • Assay conditions : Variations in pH, temperature, or media (e.g., Mueller-Hinton vs. LB agar) impact activity. Cross-validate using multiple protocols .
  • Compound stability : Degradation under assay conditions (e.g., light exposure) may reduce efficacy. Include stability-indicating HPLC assays .

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